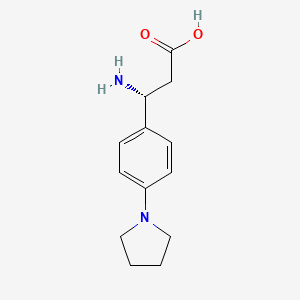
(R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid is a chiral amino acid derivative with a pyrrolidine ring attached to a phenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via the ring contraction and deformylative functionalization of piperidine derivatives.
Attachment to the Phenyl Group: The pyrrolidine ring is then attached to a phenyl group through a series of reactions, including amination and cyclization.
Introduction of the Amino Acid Moiety:
Industrial Production Methods
Industrial production methods for ®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include steps such as:
Batch or Continuous Flow Synthesis: Depending on the scale, batch or continuous flow synthesis methods can be employed to produce the compound efficiently.
Purification and Isolation: The final product is purified and isolated using techniques such as crystallization, chromatography, and recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to obtain reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution Reagents: Halogenating agents, nucleophiles, and electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
科学的研究の応用
®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of ®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways and molecular targets involved depend on the specific application and context of use .
類似化合物との比較
Similar Compounds
Pyrrolone Derivatives: Compounds with a similar pyrrolidine ring structure, such as pyrrolone and pyrrolidinone derivatives.
Pyrrolo[2,3-b]pyridine Derivatives: Compounds with a pyrrolo[2,3-b]pyridine core structure, which have been studied for their biological activities.
Uniqueness
®-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid is unique due to its specific chiral configuration and the presence of both an amino acid moiety and a pyrrolidine ring. This combination of structural features imparts distinct biological activities and potential therapeutic applications, setting it apart from other similar compounds.
生物活性
(R)-3-Amino-3-(4-(pyrrolidin-1-YL)phenyl)propanoic acid, commonly referred to as a pyrrolidine derivative, has garnered attention for its potential biological activities. This compound, with the molecular formula C13H18N2O2 and a molar mass of 234.29 g/mol, is structurally characterized by the presence of an amino group and a pyrrolidine moiety. This article delves into its biological activities, including its pharmacological effects, synthesis, and relevant case studies.
- Chemical Name : this compound
- CAS Number : 773119-89-4
- Molecular Formula : C13H18N2O2
- Molar Mass : 234.29 g/mol
- Purity : ≥98% .
1. Antioxidant Activity
Research indicates that compounds with similar structures to this compound exhibit significant antioxidant properties. For instance, derivatives of thiazolidinones have shown promising results in inhibiting lipid peroxidation, suggesting that modifications in the molecular structure can enhance antioxidant activity . The effectiveness of these compounds is often measured using assays such as DPPH and TBARS.
2. Antimicrobial Activity
Pyrrolidine derivatives have been investigated for their antimicrobial properties. Studies have demonstrated that certain pyrrolidine-based compounds possess antibacterial and antifungal activities against various pathogens. For example, specific derivatives exhibited minimum inhibitory concentration (MIC) values indicating effective inhibition against Gram-positive and Gram-negative bacteria .
3. Anticancer Potential
The anticancer activity of this compound has been explored through various in vitro studies. Compounds structurally related to this amino acid have shown cytotoxic effects on cancer cell lines such as MCF-7 and A549, with IC50 values indicating their potency in inducing apoptosis .
Table: Summary of Biological Activities
Synthesis Approaches
The synthesis of this compound typically involves the reaction of appropriate starting materials under controlled conditions to yield the desired product with high purity. Various synthetic routes have been reported in literature, emphasizing the importance of optimizing reaction conditions to enhance yield and purity .
特性
分子式 |
C13H18N2O2 |
|---|---|
分子量 |
234.29 g/mol |
IUPAC名 |
(3R)-3-amino-3-(4-pyrrolidin-1-ylphenyl)propanoic acid |
InChI |
InChI=1S/C13H18N2O2/c14-12(9-13(16)17)10-3-5-11(6-4-10)15-7-1-2-8-15/h3-6,12H,1-2,7-9,14H2,(H,16,17)/t12-/m1/s1 |
InChIキー |
KHNJCBTXZJYHOR-GFCCVEGCSA-N |
異性体SMILES |
C1CCN(C1)C2=CC=C(C=C2)[C@@H](CC(=O)O)N |
正規SMILES |
C1CCN(C1)C2=CC=C(C=C2)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















